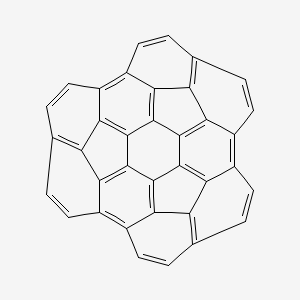

Circumtrindene

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H12 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

tridecacyclo[26.7.1.02,27.03,7.04,25.05,14.06,11.08,35.015,24.018,23.021,29.022,26.032,36]hexatriaconta-1,3(7),4,6(11),8(35),9,12,14,16,18(23),19,21(29),22(26),24,27,30,32(36),33-octadecaene |

InChI |

InChI=1S/C36H12/c1-7-16-17-9-3-14-5-11-20-21-12-6-15-4-10-19-18-8-2-13(1)22-25(16)31-32(26(18)22)34-28(19)24(15)30(21)36(34)35-29(20)23(14)27(17)33(31)35/h1-12H |

InChI Key |

QMGQDOOJOCPYIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=CC4=C5C3=C6C7=C2C8=C1C=CC9=C1C=CC2=C3C1=C(C7=C98)C1=C3C(=C(C5=C61)C=C4)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Circumtrindene and Its Analogues

Historical Development of Circumtrindene Synthesis

Early Flash Vacuum Pyrolysis (FVP) Approaches

The initial synthesis of this compound (C₃₆H₁₂), a significant geodesic polyarene representing 60% of the C₆₀ buckminsterfullerene (B74262) structure, was achieved through a brute-force approach using flash vacuum pyrolysis (FVP). beilstein-journals.orgacs.org In 1996, researchers reported that by subjecting decacyclene (B1669996) to extreme temperatures, ranging from 1200–1300 °C, under vacuum, they could induce a triple-cyclodehydrogenation to form this compound. beilstein-journals.orgbeilstein-journals.org This method involves the slow sublimation of the starting material, its rapid passage through a high-temperature zone in the gas phase, and subsequent collection of the products in a cold trap. beilstein-journals.org The intense thermal energy provided by FVP is sufficient to overcome the high activation energy barriers required for such extensive bond reorganization. beilstein-journals.org

However, this pioneering FVP method was highly inefficient, yielding less than 1% of this compound. beilstein-journals.orgbeilstein-journals.org The process, while conceptually straightforward, relying only on heat to transform a commercially available starting material, proved to be a low-yield transformation. beilstein-journals.orgacs.orgcapes.gov.br

Evolution of Reaction Conditions and Yield Optimization

Recognizing the limitations of the initial FVP approach, significant efforts were directed towards optimizing the reaction conditions to improve the yield of this compound. A major breakthrough came with the realization that a "brute-force" triple-cyclodehydrogenation was not an efficient pathway. beilstein-journals.orgacs.org A more rational approach involved the strategic placement of substituents on the decacyclene precursor that could facilitate the desired cyclization.

The key innovation was the introduction of chloro substituents in the "fjord" regions of the decacyclene molecule. beilstein-journals.org The synthesis of 3,9,15-trichlorodecacyclene as the FVP precursor proved to be a game-changer. acs.orgcapes.gov.br The rationale was that the carbon-chlorine bonds would undergo homolytic cleavage at high temperatures, generating aryl radicals that would readily cyclize. beilstein-journals.org

This strategic modification led to a dramatic improvement in the synthesis. By performing the FVP of 3,9,15-trichlorodecacyclene at a lower temperature of 1100 °C, the isolated yield of this compound surged to 25-27%. acs.orgcapes.gov.br This represented an improvement of over two orders of magnitude compared to the original method that started with unsubstituted decacyclene. acs.orgcapes.gov.br The actual yield of the triple cyclization, based on the amount of precursor that entered the pyrolysis tube, was even higher, at 35-40% after purification. acs.org This demonstrated that a more rationally designed precursor could significantly enhance the efficiency of the FVP process.

| Precursor | FVP Temperature (°C) | Yield of this compound (%) |

| Decacyclene | 1200-1300 | < 1 (0.2% reported at the time) beilstein-journals.orgacs.org |

| 3,9,15-Trichlorodecacyclene | 1100 | 25-27 acs.orgcapes.gov.br |

Rational Synthetic Strategies and Advanced Precursor Design

Multi-Step Approaches to Functionalized Decacyclene Intermediates

The successful synthesis of this compound in higher yields necessitated the development of a multi-step, rational synthesis for the key precursor, 3,9,15-trichlorodecacyclene. acs.orgcapes.gov.br This approach moved away from relying on a simple, commercially available starting material to a more complex, purpose-built intermediate.

The synthesis of this C₃-symmetric trichlorodecacyclene was achieved through a five-step sequence starting from 2-chloronaphthalene. acs.orgcapes.gov.br A pivotal step in this sequence is the triple aldol (B89426) condensation of 8-chloro-1(2H)-acenaphthylenone. beilstein-journals.orgacs.org This cyclotrimerization reaction constructs the propeller-shaped decacyclene core with the chlorine atoms positioned strategically for the subsequent pyrolytic cyclization. acs.org This synthetic strategy not only provided a more efficient route to this compound but also served as a blueprint for the rational synthesis of even larger geodesic polyarenes. acs.orgcapes.gov.br

Mechanistic Insights into Pyrolytic Cyclization Pathways

The dramatic increase in yield when using 3,9,15-trichlorodecacyclene as a precursor provides significant insight into the mechanism of the pyrolytic cyclization. The high temperatures of FVP are believed to induce homolytic cleavage of the C-Cl bonds in the fjord regions of the decacyclene derivative. beilstein-journals.org This process generates aryl radicals which are highly reactive intermediates.

These radicals then undergo intramolecular cyclization, forming new carbon-carbon bonds and constructing the three additional five-membered rings required to form the bowl-shaped structure of this compound. This radical-mediated pathway is energetically more favorable than the direct cyclodehydrogenation of the unsubstituted decacyclene, which requires overcoming a much higher activation energy barrier. beilstein-journals.org The unsubstituted decacyclene fails to produce this compound at 1100 °C, the temperature at which the chlorinated precursor reacts efficiently, and necessitates temperatures of 1200-1300 °C for any conversion to occur. acs.org

Synthesis of this compound Derivatives and Architecturally Modified Analogues

The development of a more efficient synthesis for the parent this compound paved the way for the preparation of its derivatives and architecturally modified analogues. This has been crucial for exploring the chemical and physical properties of this unique geodesic polyarene.

Functionalization of the this compound core can occur at two distinct locations: the interior carbon atoms of the bowl and the peripheral "rim" carbons. beilstein-journals.org Reactions like the Bingel-Hirsch and Prato reactions, traditionally used for fullerene functionalization, have been successfully applied to this compound to modify its interior 6:6 C=C bonds. beilstein-journals.org For instance, the Bingel-Hirsch reaction with bromomalonate and a base proceeds with high site selectivity, affording a cyclopropanated derivative exclusively on the convex face of the bowl. beilstein-journals.orgbeilstein-journals.org

Functionalization on the rim of this compound can be achieved through standard electrophilic aromatic substitution reactions. beilstein-journals.org For example, selective monobromination on the α-carbon of the rim has been accomplished in quantitative yield by carefully optimizing the reaction conditions to avoid unwanted bromination of the interior carbons. beilstein-journals.org This peripherally functionalized this compound can then serve as a handle for further modifications, such as Suzuki coupling reactions to introduce aryl groups. beilstein-journals.org For instance, coupling with 2,6-dimethylphenylboronic acid has been used to synthesize a derivative with a group positioned over the concave face, allowing for the study of the magnetic environment of the bowl. beilstein-journals.org

Strategies for Peripheral Functionalization

The peripheral carbon atoms, or the rim, of the this compound bowl behave like conventional planar polycyclic aromatic hydrocarbons, making them amenable to standard aromatic chemistry techniques. beilstein-journals.orgnih.gov The most prevalent method for modifying these edge carbons is electrophilic aromatic substitution. beilstein-journals.orgnih.gov This approach has been successfully employed to introduce functional groups onto the this compound framework, which can then be used to extend the π-system via subsequent coupling reactions or to probe the distinct magnetic environments of the molecule's concave and convex surfaces. beilstein-journals.orgnih.gov

A primary example of peripheral functionalization is the direct bromination of this compound. This reaction provides a starting point for further synthetic elaborations.

Table 1: Examples of Peripheral Functionalization Reactions of this compound

| Starting Material | Reagent(s) | Product | Purpose/Significance | Citation |

| This compound | Bromine (Br₂) | 1-Bromothis compound | Introduces a versatile handle for subsequent cross-coupling reactions. | researchgate.net |

| 1-Bromothis compound | 2-Bromophenylboronic acid, Pd catalyst | 1-(2-Bromophenyl)this compound | Precursor for synthesizing larger, deeper geodesic bowl structures through pyrolysis. | researchgate.net |

Research has demonstrated that these peripheral modifications can be used to build larger, more complex bowl-shaped structures. For instance, the synthesis of mono-, di-, and triindenothis compound extends the polyarene's π-system, creating deeper molecular bowls. beilstein-journals.org

Approaches for Interior Site Modification

In contrast to its periphery, the interior of the this compound molecule exhibits reactivity that is characteristic of closed geodesic polyarenes like buckminsterfullerene (C₆₀). beilstein-journals.orgnih.gov This fullerene-like behavior is attributed to the high degree of pyramidalization of the internal carbon atoms and the electronic structure of the molecule; computational studies show that the Lowest Unoccupied Molecular Orbital (LUMO) has its largest coefficients at the interior 6:6 carbon-carbon double bond. beilstein-journals.org

This electronic feature allows for selective covalent modification of the internal framework using reactions traditionally applied to fullerenes. beilstein-journals.orgnih.gov The two principal methods for the interior functionalization of this compound are the Bingel-Hirsch and the Prato reactions. beilstein-journals.orgnih.govresearchgate.net Both reactions target one of the interior 6:6 C=C bonds, leading to the formation of adducts on the convex face of the bowl. beilstein-journals.orgrsc.org

The Bingel-Hirsch Reaction: This reaction involves the cyclopropanation of the most electron-deficient double bond. In this compound, this occurs at an interior 6:6 bond, yielding a methanofullerene-type adduct. beilstein-journals.org

The Prato Reaction: This method involves the 1,3-dipolar cycloaddition of an azomethine ylide, typically generated in situ from an amino acid and an aldehyde. beilstein-journals.org This reaction results in the formation of a pyrrolidine (B122466) ring fused to the interior of the this compound skeleton, creating pyrrolidino-circumtrindene derivatives. beilstein-journals.orgrsc.org

Table 2: Key Methods for Interior Functionalization of this compound

| Reaction Name | Reagent Type | Resulting Modification | Product Class | Citation |

| Bingel-Hirsch Reaction | Malonate ester with a base and iodine | Cyclopropanation of an interior 6:6 C=C bond | Cyclopropanated this compound derivative | beilstein-journals.orgnih.gov |

| Prato Reaction | Amino acid and aldehyde | 1,3-Dipolar cycloaddition to an interior 6:6 C=C bond | Pyrrolidino-circumtrindene derivative | beilstein-journals.orgnih.govrsc.org |

These site-selective modifications underscore the distinct chemical nature of the different regions of the this compound molecule, enabling the creation of complex derivatives with tailored properties. beilstein-journals.org

Chemical Reactivity and Site Selective Functionalization of Circumtrindene

Fullerene-like Reactivity at Interior Carbon Atoms

The interior carbon atoms of circumtrindene, which form the concave surface of the bowl, exhibit reactivity that is characteristic of fullerenes. beilstein-journals.orgnih.gov This is largely attributed to the pyramidalization of these carbon atoms, a geometric distortion that imparts significant strain and enhances their susceptibility to addition reactions. beilstein-journals.orgacs.org Two classic fullerene functionalization reactions, the Bingel-Hirsch and Prato reactions, have been successfully applied to this compound, targeting one of the interior 6:6 carbon-carbon double bonds. beilstein-journals.orgresearchgate.net

The Bingel-Hirsch reaction, a well-established method for the cyclopropanation of fullerenes, proceeds efficiently with this compound. beilstein-journals.org The reaction involves the nucleophilic addition of a bromomalonate anion, generated in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to an electron-deficient double bond on the this compound core. beilstein-journals.org This initial addition is followed by an intramolecular nucleophilic substitution, where the resulting carbanion displaces the bromide ion to form a cyclopropane (B1198618) ring fused to the this compound framework. beilstein-journals.org

This reaction demonstrates remarkable site selectivity, exclusively modifying a 6:6-bond containing the most pyramidalized carbon atoms within the this compound structure. beilstein-journals.org The resulting methanofullerene-type adduct alters the solubility and electrochemical properties of the parent molecule. beilstein-journals.org

Proposed Mechanism for the Bingel-Hirsch Reaction of this compound

| Step | Description |

|---|---|

| 1 | Deprotonation of bromomalonate by a base (e.g., DBU) to form a bromoenolate. |

| 2 | Nucleophilic attack of the bromoenolate on an interior 6:6 C=C bond of this compound. |

This table is based on the proposed mechanism for the Bingel-Hirsch reaction on this compound, analogous to that of fullerenes. beilstein-journals.org

The Prato reaction, another cornerstone of fullerene chemistry, involves the 1,3-dipolar cycloaddition of an azomethine ylide to the this compound core. beilstein-journals.orgbeilstein-journals.org Azomethine ylides, typically generated in situ from the reaction of an N-substituted amino acid (like N-methylglycine) with an aldehyde (such as formaldehyde), readily add to the electron-deficient 6:6-bonds of this compound. beilstein-journals.orgwikipedia.org

This [3+2] cycloaddition is highly selective, occurring at the same 6:6-bond targeted by the Bingel-Hirsch reaction, which is the one with the most pyramidalized carbon atoms. beilstein-journals.org The reaction yields a pyrrolidine-fused this compound derivative, a versatile adduct for further functionalization. beilstein-journals.orgrsc.org The selectivity is driven by the interaction of the highest occupied molecular orbital (HOMO) of the 1,3-dipole with the lowest unoccupied molecular orbital (LUMO) of this compound, which is concentrated at the most strained carbon atoms. beilstein-journals.org

The pronounced site selectivity observed in the fullerene-like reactions of this compound is primarily governed by the pyramidalization of its interior carbon atoms. beilstein-journals.orgacs.org The curved, bowl-shaped structure of this compound results in varying degrees of strain across the molecule. The carbon atoms at the junctions of three six-membered rings are significantly distorted from planarity, a feature quantified by the π-orbital axis vector (POAV) angle. beilstein-journals.org

This pyramidalization has two key consequences:

Increased Strain Energy: The deviation from a planar sp2 hybridization state introduces significant ring strain, which is relieved upon conversion to a more tetrahedral sp3 geometry during addition reactions. acs.org

Lowered LUMO Energy: The geodesic curvature of the π-system leads to a substantial lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org This enhances the electrophilicity of the interior carbon atoms, making them more susceptible to attack by nucleophiles and dipoles. beilstein-journals.org

Computational studies, including LUMO orbital maps and electrostatic potential surfaces, confirm that the regions of highest electrophilicity and lowest LUMO energy are localized at the most pyramidalized 6:6 bonds, thus directing the regioselectivity of these addition reactions. beilstein-journals.org

Polycyclic Aromatic Hydrocarbon (PAH)-like Reactivity on the Rim

In contrast to its interior, the peripheral carbon atoms, or the "rim," of this compound exhibit reactivity characteristic of conventional planar polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.orgresearchgate.net These edge carbons, which are not present in closed-cage fullerenes, provide sites for functionalization through reactions common to aromatic systems. beilstein-journals.org

The most common reaction type for PAHs, electrophilic aromatic substitution (EAS), is also effective on the rim of this compound. beilstein-journals.orggrafiati.com This allows for the introduction of various functional groups onto the periphery of the molecule. For instance, bromination of this compound can be achieved, introducing a bromine atom at the rim. researchgate.net This reaction proceeds with selectivity for the α-positions of the naphthalene (B1677914) subunits over the more sterically hindered β-positions. beilstein-journals.org This peripheral functionalization serves as a crucial first step for further extending the π-system of the molecule. beilstein-journals.orgresearchgate.net The general mechanism for EAS involves the attack of an electrophile by the aromatic ring, forming a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com

The functional groups introduced onto the rim via electrophilic aromatic substitution can be utilized in subsequent coupling reactions to extend the π-conjugated system of this compound. beilstein-journals.orgresearchgate.net For example, a bromine atom installed on the rim can participate in transition-metal-catalyzed cross-coupling reactions. nih.gov This strategy has been employed to synthesize larger, more complex bowl-shaped PAHs. beilstein-journals.orggrafiati.com By extending the π-system, the electronic and optical properties of the molecule can be systematically tuned, which is of significant interest for applications in materials science. beilstein-journals.orgnih.gov This peripheral functionalization has been used to create a larger bowl structure, indenothis compound. beilstein-journals.org

Comparative Analysis of Reactivity with Planar Analogues

The chemical reactivity of this compound is distinctly dichotomous, a direct consequence of its curved π-system. The molecule exhibits fullerene-like reactivity at its interior, sp³-hybridized carbon atoms, while its peripheral "rim" carbons react in a manner characteristic of traditional planar polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.orgresearchgate.net This dual reactivity allows for site-selective functionalization that is not possible in flat PAHs.

Planar PAHs almost exclusively undergo reactions such as electrophilic aromatic substitution, oxidation, and reduction on their edge carbons. beilstein-journals.org Direct covalent functionalization at the interior carbon atoms of planar PAHs has not been observed. beilstein-journals.org In stark contrast, the high curvature of this compound induces significant pyramidalization at the interior carbon atoms, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and localizing it on these internal sites. beilstein-journals.org This electronic feature makes the interior of the bowl susceptible to nucleophilic and cycloaddition reactions typically associated with fullerenes. beilstein-journals.org

Conversely, the edge carbons of this compound, which are not present in closed-cage fullerenes, retain the reactivity expected of planar PAHs. beilstein-journals.org These sites are amenable to functionalization via common electrophilic aromatic substitution, providing a route to extend the π-system or introduce various functional groups without altering the core bowl structure. beilstein-journals.orgresearchgate.net

Computational studies using the Activation Strain Model (ASM) on Diels-Alder reactions further illuminate these differences. The reactivity of both planar and curved PAHs tends to increase with the size of the π-system. However, the origin of this trend differs. For planar PAHs, enhanced reactivity is primarily driven by stronger orbital interactions in the transition state. For curved systems like this compound, the inherent strain energy of the ground state means less deformation is required to reach the transition state geometry, lowering the activation barrier. wikipedia.orgresearchgate.net

Table 1: Comparative Reactivity of this compound vs. Planar PAHs

| Feature | This compound | Planar PAHs (e.g., Perylene, Coronene) |

|---|---|---|

| Reaction Sites | Interior (concave/convex faces) and Rim (edge carbons) beilstein-journals.org | Exclusively Rim (edge carbons) beilstein-journals.org |

| Interior Reactivity | Fullerene-like; Nucleophilic additions, Cycloadditions (e.g., Bingel-Hirsch, Prato) beilstein-journals.org | Inert beilstein-journals.org |

| Rim Reactivity | Typical PAH reactivity; Electrophilic aromatic substitution, oxidation, reduction beilstein-journals.orgbeilstein-journals.org | Typical PAH reactivity; Electrophilic aromatic substitution, oxidation, reduction beilstein-journals.org |

| Driving Force for Interior Reactivity | High curvature, pyramidalization, low-lying LUMO localized on interior carbons beilstein-journals.org | N/A (Planar geometry, delocalized orbitals) |

| Driving Force for Rim Reactivity | Aromatic character of edge rings beilstein-journals.org | Aromatic character beilstein-journals.org |

Advanced Reaction Types and Mechanistic Investigations

The unique structural and electronic properties of this compound enable a range of advanced reactions, providing deeper insights into the mechanisms governing the chemistry of curved surfaces.

Oxidation Reactions and Isomerization Pathways

The oxidation of this compound, like that of planar PAHs, is possible at its peripheral carbons. beilstein-journals.orgbeilstein-journals.org While detailed experimental studies on the specific oxidation products of this compound are not extensively documented in the reviewed literature, computational studies have explored its reactions with oxygen atoms as an analogue for the oxidation of nanotube caps (B75204). academictree.orgpitt.edu These theoretical models are crucial for predicting potential reaction pathways and the stability of oxidized intermediates.

The general mechanism for the oxidation of PAHs can involve several reactive oxygen species (ROS), leading to a variety of products. nih.gov For this compound, oxidation would likely target the electron-rich rim, potentially leading to the formation of quinone-like structures or ring-opened products, analogous to the oxidative degradation of other large aromatic systems.

Isomerization pathways often accompany oxidation or other functionalization reactions, particularly under thermal conditions or upon photo-irradiation. wikipedia.orgrsc.orgbeilstein-journals.org In the context of this compound derivatives, isomerization could involve the rearrangement of substituents on the rim or, more dramatically, transformations of the carbon skeleton itself, although the high stability of the bowl structure makes the latter less likely under mild conditions. For instance, in Prato reactions with endohedral metallofullerenes, an initial kinetically favored adduct can isomerize to a more thermodynamically stable product upon heating, a process that could be mirrored in this compound chemistry. wikipedia.org

Radical Additions and Nucleophilic Interventions

This compound's electron-deficient interior makes it a prime target for nucleophilic attack. Two of the most well-established fullerene functionalization reactions, the Bingel-Hirsch and Prato reactions, have been successfully applied to this compound, demonstrating its fullerene-like character. beilstein-journals.orgresearchgate.net

The Bingel-Hirsch reaction , a cyclopropanation method, proceeds via the nucleophilic addition of a bromo-stabilized enolate to one of the interior 6:6 bonds of this compound. beilstein-journals.orgwikipedia.org The mechanism involves the initial attack of the nucleophile on a highly pyramidalized interior carbon, followed by intramolecular displacement of the bromide to form a cyclopropane ring. beilstein-journals.org This reaction exhibits complete site-selectivity for the most strained 6:6 bond and facial-selectivity for the outer, convex face. beilstein-journals.org

Similarly, the Prato reaction involves a [3+2] cycloaddition of an azomethine ylide to an interior 6:6 bond. beilstein-journals.orgwikipedia.org This reaction is also highly site- and facially-selective, driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the LUMO of this compound, which is concentrated on the interior carbons. beilstein-journals.org

Free radical additions to this compound are also possible, with the reactivity again being site-dependent. beilstein-journals.org General principles of radical chemistry suggest that reactions at the periphery would proceed via mechanisms similar to those for planar PAHs. nptel.ac.in This could involve abstraction of a hydrogen atom from the rim followed by addition of a radical species. Conversely, radical additions to the interior, while less explored, would be influenced by the stability of the resulting radical on the curved surface.

Table 2: Nucleophilic Functionalization of this compound's Interior

| Reaction | Reagents | Product Type | Selectivity |

|---|---|---|---|

| Bingel-Hirsch | Diethyl bromomalonate, DBU | Cyclopropanated derivative beilstein-journals.org | Exclusive to one interior 6:6 bond; convex face beilstein-journals.org |

| Prato | Sarcosine, Paraformaldehyde | Pyrrolidine (B122466) derivative beilstein-journals.org | Exclusive to one interior 6:6 bond; convex face beilstein-journals.org |

Impact of Curvature on Reaction Kinetics and Thermodynamics

The curvature of this compound is not merely a structural curiosity; it has profound thermodynamic and kinetic consequences that govern its reactivity. The strain energy inherent in the non-planar structure is a key thermodynamic factor. beilstein-journals.org Functionalization reactions that relieve this strain, such as additions to the interior double bonds, are often thermodynamically favorable. wikipedia.org

From a kinetic standpoint, this built-in strain lowers the activation energy for additions to the interior carbons compared to a hypothetical planar equivalent. The Activation Strain Model (ASM) provides a powerful framework for understanding this phenomenon. researchgate.net The activation energy (ΔE‡) is partitioned into the strain energy (ΔE_strain‡), required to deform the reactants into their transition-state geometries, and the interaction energy (ΔE_int‡), which is the actual interaction between the deformed reactants.

For reactions on curved systems like this compound, the ground state is already significantly strained (pyramidalized). Therefore, less energy is needed to distort it to the transition state geometry (lower ΔE_strain‡) compared to a planar analogue. wikipedia.org This lower strain penalty is a primary reason for the enhanced reactivity of the interior of buckybowls and fullerenes in cycloaddition and nucleophilic addition reactions. wikipedia.orggrafiati.com

Computational studies on Diels-Alder reactions have quantified this effect. The activation barrier for the reaction decreases as the size and curvature of the buckybowl increase, converging toward the value for C₆₀. researchgate.net This trend is governed by the interplay between the decreasing activation strain and the stabilizing interaction energy. researchgate.net For nucleophilic additions like the Bingel-Hirsch reaction, the kinetics are influenced by the endohedral species in metallofullerenes, suggesting that the thermodynamics and kinetics of such reactions on this compound could be tuned by modifying its electronic environment. researchgate.net

Table 3: Theoretical Activation Energies for Diels-Alder Reactions of Buckybowls

| Buckybowl | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Corannulene (B50411) | 24.9 | -12.3 |

| Hemifullerene | 19.3 | -21.4 |

| This compound | 17.2 | -26.6 |

| C₆₀ | 15.6 | -31.9 |

Data derived from computational studies on the reaction with cyclopentadiene. The trend shows that increased size and curvature lead to lower activation barriers and more exothermic reactions. researchgate.net

Computational and Theoretical Investigations of Circumtrindene

Electronic Structure Theory and Quantum Chemical Calculations

Theoretical and computational chemistry provides powerful tools to understand the intrinsic properties of complex molecules like circumtrindene. Through methods rooted in quantum mechanics, researchers can model its electronic structure, predict its reactivity, and interpret spectroscopic data.

Density Functional Theory (DFT) has become a principal method for investigating the structures and properties of this compound and its derivatives. researchgate.net DFT calculations are instrumental in determining optimized geometries, with studies showing that concave isomers of substituted circumtrindenes are significantly more stable (by 14.99–21.25 kcal/mol) than their convex counterparts. tandfonline.com

A common functional and basis set combination used for these systems is M062X/6-31+G(d,p), which has been employed to study various derivatives in both the gas phase and in solvents like water. researchgate.nettandfonline.com These computational models are also used to simulate UV spectra through Time-Dependent DFT (TD-DFT) methods, which can attribute specific electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), to observed absorption maxima. researchgate.net For instance, the calculated maximum absorption wavelengths (λmax) for a series of this compound derivatives ranged from 344 nm to 403 nm. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and the LUMO. wikipedia.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and electronic excitation energy. wikipedia.orgschrodinger.com

For this compound derivatives, FMO analysis reveals how substitutions on the core structure influence these energy levels. For example, a derivative containing pyridine (B92270) and furan (B31954) rings exhibited the lowest HOMO and LUMO energy levels at –8.3672 eV and –3.3062 eV, respectively. researchgate.net In contrast, a derivative featuring pyrrole (B145914) rings had a significantly smaller HOMO-LUMO gap, which corresponded to the largest maximum absorption wavelength (403 nm) in its simulated UV spectrum. researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests that a molecule is more polarizable and more reactive. wikipedia.org

Table 1: Frontier Orbital Energies for Selected this compound Derivatives

| Derivative Functionalization | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine and Furan Rings | -8.3672 | -3.3062 | 5.061 |

Data sourced from calculations at the M062X/6-31+G(d,p) level of theory. researchgate.net

Quantum chemical calculations are used to determine key electronic properties that quantify the reactivity of this compound derivatives. The ionization potential (IP) is the energy required to remove an electron, while the electron affinity (EA) is the energy released when an electron is added. uni-siegen.de These values are directly related to the energies of the HOMO and LUMO, respectively.

Studies on this compound derivatives have calculated these properties to compare the effects of different functional groups. A derivative functionalized with pyridine and furan rings was found to have the highest ionization energy (9.007 eV) and electron affinity (2.667 eV). researchgate.net Conversely, a derivative with pyrrole rings showed the lowest ionization energy (7.184 eV). researchgate.net

From IP and EA, other reactivity descriptors such as electronegativity, chemical potential, global hardness, softness, and the electrophilicity index can be derived. researchgate.net For instance, the derivative with pyrrole rings was identified as having the lowest hardness (2.912 eV) and highest softness (0.172 e/V), indicating its greater reactivity compared to other studied derivatives. researchgate.net

Table 2: Calculated Electronic Properties of this compound Derivatives

| Derivative Functionalization | Ionization Potential (eV) | Electron Affinity (eV) | Global Hardness (eV) | Electronegativity (eV) |

|---|---|---|---|---|

| Pyridine and Furan Rings | 9.007 | 2.667 | - | 5.837 |

Data sourced from calculations at the M062X/6-31+G(d,p) level of theory. researchgate.net

Computational studies extend beyond static electronic properties to model the reaction dynamics and selectivity of this compound. Theoretical models can predict the most likely sites for chemical reactions and calculate the energy barriers associated with these transformations. researchgate.net

For example, DFT calculations have been used to investigate the feasibility of using this compound derivatives for capturing ionic contaminants. tandfonline.com By modeling the interaction of the molecule with ions like Cl⁻, S²⁻, and Hg²⁺, researchers can predict the efficiency and kinetics of the capture process. One study found that attaching flexible side arms (–CH₂XH, where X = NH, O, S) to the this compound bowl was crucial for effective ion trapping. The amine-containing derivative (X = NH) showed a small Gibbs free energy barrier of 7.44 kcal/mol for Cl⁻ uptake in the gas phase, which decreased to just 0.69 kcal/mol in a water solvent model. tandfonline.com Similarly, the thiol derivative (X = S) was predicted to be highly effective for trapping Hg²⁺. tandfonline.com Another study explored the reactions of oxygen atoms with this compound as an analogue for the oxidation of nanotube caps (B75204). acs.org

Molecular Dynamics and Conformational Studies

While the core this compound molecule is rigid, its derivatives can exhibit dynamic conformational changes. Computational molecular dynamics can simulate these movements and the energy landscapes that govern them.

Bowl-shaped polycyclic aromatic hydrocarbons, often called "buckybowls," can undergo a process known as bowl-to-bowl inversion, where the concave surface flips to become convex, passing through a planar transition state. While this compound itself is a planar molecule, many of its derivatives and related buckybowls, such as corannulene (B50411) and sumanene, are distinctly bowl-shaped and exhibit this dynamic behavior. researchgate.netrsc.org

The energy barrier for this inversion is a key characteristic that can be determined experimentally by dynamic NMR and calculated using quantum chemical methods. researchgate.net For corannulene, the experimental barrier is approximately 48.1 kJ/mol (11.5 kcal/mol). researchgate.net Computational studies on corannulene derivatives have shown that the inversion barrier is highly sensitive to substituents. nih.gov Electron-withdrawing or sterically bulky groups can flatten the bowl, thereby lowering the inversion barrier, while annelating the rim can deepen the bowl and increase the barrier. nih.gov Recent research has even demonstrated that this inversion process can be catalyzed by encapsulation within a host molecule, reducing the energy barrier significantly. rsc.org These principles and computational approaches are directly applicable to the study of non-planar this compound derivatives, allowing for the prediction and understanding of their conformational dynamics. acs.org

Computational Analysis of Geometric Strain and Pyramidalization

A key feature resulting from this strain is the pyramidalization of its carbon atoms. Pyramidalization describes the geometry of the double-bonded carbon atoms and their substituents, which are not coplanar. wikipedia.org In this compound, the carbon atoms, particularly those at the interior 6:6 ring junctions, are forced out of the plane to accommodate the molecule's curvature.

Theoretical calculations, specifically using Density Functional Theory (DFT) at the B3LPY/6-31G* level, have been employed to analyze this phenomenon. nih.gov These computational models confirm that the interior carbon atoms possess the highest degree of pyramidalization. This structural feature is not merely a geometric curiosity; it is directly linked to the molecule's chemical reactivity. The strain associated with pyramidalization makes these interior bonds more reactive, resembling the reactivity of fullerenes rather than planar PAHs. nih.gov The calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) of this compound has its largest coefficients located precisely at these most pyramidalized interior carbon atoms, explaining the site-selectivity of certain addition reactions. nih.gov

| Structural Feature | Location | Computational Finding | Implication |

|---|---|---|---|

| Geometric Strain | Throughout the molecule | Possesses significant strain energy due to its non-planar, bowl-shaped structure. nih.gov | Contributes to higher reactivity compared to planar PAHs. |

| Pyramidalization | Interior 6:6 ring junctions | These carbon atoms exhibit the greatest degree of pyramidalization. nih.gov | Increases the reactivity of the interior double bonds. |

| LUMO Distribution | Interior 6:6 ring junctions | The largest coefficients of the LUMO are localized on the most pyramidalized carbon atoms. nih.gov | Predicts and explains the site-selectivity of nucleophilic and cycloaddition reactions. nih.gov |

Analogues for Carbon Nanotube Caps and Related Nanostructures

This compound is considered a significant structural analogue for the end caps of carbon nanotubes (CNTs) and related nanostructures like fullerenes. nih.govnih.gov Structurally, this compound represents 60% of the sp² carbon framework of the C₆₀ fullerene and possesses a comparable curvature. nih.gov Carbon nanotubes can be conceptualized as elongated fullerenes, and their ends are often enclosed by fullerene-like hemispheres, which are referred to as caps. nih.govmdpi.com

The growth of single-walled carbon nanotubes is believed to initiate from a hemisphere-like fullerene cap. nih.gov The curvature in these caps is induced by the presence of pentagons within the hexagonal carbon lattice. arxiv.org Given that this compound is a large, stable, bowl-shaped polyarene containing the essential curved geometry, it serves as an excellent and manageable model system for theoretical and computational studies. Researchers use it to investigate the physical properties and chemical reactivity of the more complex and often less accessible terminal structures of CNTs.

Theoretical Modeling of Oxidation and Functionalization Relevant to Nanotubes

Theoretical modeling of this compound provides critical insights into the reactivity of carbon nanotubes, particularly concerning oxidation and functionalization. Computational studies have revealed that this compound exhibits a dualistic reactivity profile, which can be extrapolated to understand the behavior of CNT caps. nih.govnih.gov

Interior Reactivity (Fullerene-like): The interior carbon atoms, which are highly pyramidalized and strained, behave like the carbon atoms in fullerenes. nih.gov Theoretical models and DFT calculations show that fullerene-specific functionalization methods, such as the Bingel-Hirsch and Prato reactions, selectively occur at one of the interior 6:6 carbon-carbon bonds of this compound. nih.govnih.gov This is because the LUMO is localized in this region, making it susceptible to nucleophilic attack, a key step in these reactions. nih.gov This reactivity is analogous to the addition chemistry observed on the curved surface of carbon nanotubes.

Peripheral Reactivity (PAH-like): In contrast, the carbon atoms on the outer rim of this compound are not significantly pyramidalized and behave like those in typical planar PAHs. nih.gov Consequently, functionalization on the rim occurs through standard electrophilic aromatic substitution, which is the most common reaction for planar aromatic systems. nih.gov This modeling helps to understand the different reactive sites available on a CNT, distinguishing between the sidewall (analogous to the interior) and the open edge or cap rim.

By using this compound as a model, computational chemists can predict how functional groups might be selectively attached to the caps of nanotubes, which is crucial for tuning their electronic properties, solubility, and potential applications.

| Reactive Site | Analogous Nanostructure Region | Predicted Reactivity Type | Example Reactions | Theoretical Basis |

|---|---|---|---|---|

| Interior 6:6 Bonds | CNT Cap/Sidewall | Fullerene-like (Addition) | Bingel-Hirsch, Prato Reactions nih.govnih.gov | High pyramidalization, high strain, localization of LUMO. nih.gov |

| Outer Rim | CNT Open Edge/Rim | Planar PAH-like (Substitution) | Electrophilic Aromatic Substitution nih.govnih.gov | Low pyramidalization, planar geometry. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

High-resolution NMR spectroscopy is a powerful method for analyzing the structure of circumtrindene derivatives. rsc.org It provides detailed information about the chemical environment of individual atoms, which is crucial for understanding the effects of functionalization on the molecule's electronic and geometric properties. rsc.orgchemrxiv.org

Computational Prediction and Assignment of ¹H and ¹³C NMR Chemical Shifts

Computational methods, such as those based on Density Functional Theory (DFT), are frequently used to predict the ¹H and ¹³C NMR chemical shifts of this compound and its derivatives. rsc.orgchemrxiv.org These predictions are invaluable for assigning the signals observed in experimental spectra to specific atoms within the molecule. ualberta.canih.gov By comparing the calculated shifts with experimental data, researchers can confirm proposed structures and gain insights into the electronic effects of different substituents. rsc.org For instance, the ¹H NMR spectrum of the parent this compound displays two doublets at δ 7.58 and 7.20 ppm. beilstein-journals.org The high degree of curvature in this geodesic polyarene significantly influences these NMR resonances. beilstein-journals.org

Machine learning (ML) has also emerged as a promising approach for predicting NMR chemical shifts with high accuracy and speed. chemrxiv.orgualberta.caarxiv.org ML models can be trained on large datasets of experimental and/or computationally derived NMR data to learn the complex relationships between molecular structure and chemical shift. rsc.orgarxiv.org

A study on a derivative, 1-(2-bromophenyl)this compound, reported the following ¹H NMR chemical shifts (500 MHz, CDCl₃): δ 7.72 (d, J = 7.6 Hz, 1H), 7.65 (d, J = 8.8 Hz, 2H), 7.61 (d, J = 8.8 Hz, 1H), 7.59 (d, J = 8.8 Hz, 1H), 7.53 (d, J = 9.2 Hz, 1H), 7.27 (d, J = 9.2 Hz, 1H), 7.26 (d, J = 9.2 Hz, 1H), and 7.23 (d, J = 8.8 Hz, 1H). researchgate.net For another derivative, 1-bromothis compound, the ¹H NMR spectrum (500 MHz, CDCl₃) showed signals at δ 7.79 (d, J = 8.8 Hz, 1H), 7.63 (d, J = 9.2 Hz, 1H), 7.61 (d, J = 9.2 Hz, 2H), 7.59 (d, J = 9.2 Hz, 1H), 7.55 (d, J = 8.8 Hz, 1H), 7.27 (d, J = 9.2 Hz, 1H), 7.26 (d, J = 9.2 Hz, 1H), and 7.25 (d, J = 9.2 Hz, 2H). researchgate.net

| Compound | Chemical Shift (δ) and Multiplicity |

|---|---|

| 1-(2-bromophenyl)this compound | 7.72 (d), 7.65 (d), 7.61 (d), 7.59 (d), 7.53 (d), 7.27 (d), 7.26 (d), 7.23 (d) |

| 1-bromothis compound | 7.79 (d), 7.63 (d), 7.61 (d), 7.59 (d), 7.55 (d), 7.27 (d), 7.26 (d), 7.25 (d) |

2D NMR Techniques (e.g., HMBC) for Structural Connectivity in Functionalized this compound

Two-dimensional (2D) NMR techniques are essential for unambiguously determining the structural connectivity of complex molecules like functionalized circumtrindenes. creative-biostructure.comnumberanalytics.com Experiments such as Heteronuclear Multiple Bond Correlation (HMBC) provide information about long-range (typically 2-3 bond) correlations between protons and carbons. ljmu.ac.uk This is particularly useful for establishing how and where functional groups are attached to the this compound core, especially in cases with multiple substitution sites or complex substituents. ljmu.ac.ukarxiv.org

Other 2D NMR experiments that are valuable in this context include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace out the connectivity of protons within specific spin systems. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, aiding in the assignment of carbon signals based on their attached protons. arxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the three-dimensional structure and stereochemistry of derivatives. numberanalytics.com

These techniques, when used in combination, allow for a comprehensive and detailed structural elucidation of novel this compound derivatives. numberanalytics.com

Probing Magnetic Environments of Concave/Convex Faces

The unique bowl-shaped structure of this compound creates distinct magnetic environments on its concave (inner) and convex (outer) faces. beilstein-journals.orgresearchgate.net This difference arises from the anisotropic magnetic susceptibility of the curved π-system, which generates different ring current effects on each face. beilstein-journals.org NMR spectroscopy is an ideal tool to probe these differences. nih.gov

By synthesizing this compound derivatives with substituents that place probe groups over both faces, it is possible to experimentally measure the differential shielding effects. For example, a 2,6-dimethylphenyl group attached to the rim of the this compound bowl can position one methyl group over the concave face and one over the convex face. beilstein-journals.org Experimental and computational studies have shown that the methyl group over the concave face experiences a significant upfield shift in its ¹H NMR signal, indicating a stronger shielding effect, while the methyl group over the convex face is shifted downfield, indicating deshielding. beilstein-journals.org This demonstrates that the concave face of this compound is substantially more shielding than the convex face, a direct consequence of its curved π-electron system. beilstein-journals.org

| Methyl Group Position | Calculated δ (ppm) | Experimental δ (ppm) | Shift relative to Toluene (ppm) |

|---|---|---|---|

| Concave Face | 1.58 | 1.59 | -0.76 (Upfield) |

| Convex Face | 2.75 | 2.76 | +0.41 (Downfield) |

Mass Spectrometry (MS) for Elucidating Reaction Products and Derivatives

Mass spectrometry is a critical analytical technique for characterizing the products of chemical reactions involving this compound. numberanalytics.com It provides information about the molecular weight of the derivatives, which is a fundamental piece of data for confirming the success of a reaction and identifying the products. nih.gov

High-Resolution Mass Spectrometry for Elemental Composition of Derivatives

High-resolution mass spectrometry (HRMS) is particularly powerful because it measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. thermofisher.comspectroscopyonline.com This high accuracy allows for the determination of the elemental composition of a molecule. colorado.edumdpi.com By comparing the experimentally measured exact mass with the calculated exact masses of possible chemical formulas, the elemental formula of a newly synthesized this compound derivative can be confidently established. thermofisher.com This is a crucial step in the characterization process, as it provides definitive evidence for the incorporation of specific atoms and functional groups during a reaction. thermofisher.commdpi.com

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. numberanalytics.com When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. numberanalytics.comnih.gov By analyzing the masses of the fragment ions and the neutral losses, it is possible to deduce the connectivity of atoms and the presence of specific substructures within the this compound derivative. ncsu.edu This is especially valuable for confirming the position of substituents and for distinguishing between different isomers that may have the same elemental composition but different structural arrangements. nih.govru.nl

X-ray Crystallography for Definitive Structural Determination of Derivatives

X-ray crystallography stands as a paramount analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline materials. anton-paar.com By directing X-rays at a single crystal of a substance, the resulting diffraction pattern can be mathematically decoded to generate a detailed model of the molecular structure, including precise bond lengths and angles. anton-paar.comazolifesciences.com This method is considered the gold standard for structural elucidation in chemistry and structural biology. anton-paar.com

While the parent this compound's geodesic dome structure was confirmed through X-ray crystallography, the technique is equally vital for verifying the structures of its complex derivatives. nih.gov Functionalization of the this compound bowl can occur at various positions, leading to different isomers. While spectroscopic methods like NMR provide crucial data, X-ray crystallography offers definitive proof of the exact connectivity and stereochemistry. beilstein-journals.org

For instance, in the study of buckybowl derivatives, X-ray analysis provides incontrovertible evidence of the position of functional groups. An example that illustrates the power of this technique is the structural determination of hydroxysumanenone, a derivative of the buckybowl sumanene, where X-ray crystallography unambiguously confirmed the location of the hydroxy group on the convex face of the bowl. rsc.org This level of certainty is critical for understanding the reactivity and properties of such curved aromatic systems. In the context of this compound, while reactions like the Bingel-Hirsch cyclopropanation yield specific isomers that can be identified by NMR, X-ray crystallography remains the ultimate tool for confirming these assignments and for resolving more complex structural challenges. beilstein-journals.orgbeilstein-journals.org

UV-Vis Spectroscopy for Electronic Transition Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the UV and visible portions of the electromagnetic spectrum by a molecule. azooptics.com This absorption of energy corresponds to the excitation of valence electrons from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org For organic molecules, the most significant absorptions are typically due to electronic transitions involving π, σ, and non-bonding (n) electrons. shu.ac.uk

In aromatic systems like this compound and its derivatives, the most prominent electronic transitions are π → π* transitions. libretexts.orgtanta.edu.eg The extensive conjugated π-system of the this compound core allows for these transitions to occur at relatively low energies, resulting in strong absorption bands in the UV-Vis spectrum. libretexts.org The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecule's electronic structure.

When this compound is functionalized to create derivatives, its π-system is perturbed. The addition of substituents can extend the conjugation or alter the electronic density, which in turn shifts the absorption bands. This makes UV-Vis spectroscopy a valuable tool for probing the electronic effects of different functional groups on the this compound framework. Studies on various derivatives show characteristic absorption patterns that can be used for identification and electronic characterization. researchgate.net The absorption spectrum serves as a fingerprint of the molecule's electronic makeup, revealing how derivatization impacts the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Correlating Spectral Data with Computational Predictions

The interpretation of experimental UV-Vis spectra is greatly enhanced by computational chemistry. medium.com Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), have become a powerful tool for predicting the electronic absorption spectra of molecules. nih.govchemrxiv.org These methods can calculate the energies of electronic transitions and their corresponding oscillator strengths, which allows for the simulation of a theoretical spectrum that can be compared directly with experimental results. medium.com This correlation helps in assigning specific absorption bands to particular electronic transitions, such as the HOMO→LUMO transition. researchgate.net

For this compound derivatives, DFT studies have been employed to investigate their structures and properties. researchgate.net In one such study, the UV spectra of a series of this compound derivatives were simulated using TD-DFT methods at the M062X/6-31+G(d,p) level of theory. The calculations predicted maximum absorption wavelengths (λmax) ranging from 344 nm to 403 nm, which were attributed to the HOMO to LUMO electronic transitions. researchgate.net For example, a derivative incorporating pyrrole (B145914) rings was predicted to have the highest λmax at 403 nm, indicating a smaller HOMO-LUMO energy gap compared to other derivatives. researchgate.net Conversely, a derivative with pyridine (B92270) and furan (B31954) rings had a calculated λmax of 344 nm. researchgate.net This good agreement between calculated and observed spectral features confirms the nature of the electronic transitions and validates the theoretical models used.

Table 1: Calculated UV-Vis Spectral Data for this compound Derivatives

This table presents data from a theoretical study on this compound derivatives, showcasing the predicted maximum absorption wavelength (λmax) and the corresponding HOMO-LUMO energy gap as calculated by TD-DFT methods. researchgate.net

| This compound Derivative | Calculated λmax (nm) | Calculated HOMO-LUMO Gap (eV) | Predominant Electronic Transition |

|---|---|---|---|

| Derivative with Pyrrole Rings | 403 | 2.912 | HOMO → LUMO |

| Derivative with Pyridine and Furan Rings | 344 | 5.061 | HOMO → LUMO |

Functionalized Circumtrindene: Design Principles and Chemical Applications

Design of Circumtrindene Derivatives for Targeted Interactions

The rational design of this compound derivatives is a key strategy to unlock their full potential. acs.orgrsc.orgmdpi.com By selectively introducing functional groups at either the interior (concave/convex) or peripheral positions of the this compound bowl, researchers can tailor the molecule's shape, electronic character, and binding capabilities. researchgate.netbeilstein-journals.org This targeted functionalization is crucial for developing materials with specific recognition properties and desired electronic behavior. nih.govnih.gov

Concave-Convex Complementarity in Molecular Recognition

A fundamental principle guiding the design of this compound-based receptors is the concept of concave-convex complementarity. researchgate.netnih.gov The distinct curvature of the this compound bowl allows it to act as a host for guest molecules, where the concave face can bind to a convex guest and vice versa. nih.govpageplace.de This shape- and size-dependent recognition is a hallmark of supramolecular chemistry and is essential for creating selective host-guest systems.

Larger and less flexible bowl-shaped aromatic hydrocarbons like this compound exhibit the expected bowl-in-bowl, columnar packing, which is a direct consequence of concave-convex interactions. pageplace.de This principle has been explored in the context of buckybowls, which are considered ideal receptors for fullerenes due to their shape complementarity. researchgate.net The resulting supramolecular assemblies have shown promise in various applications, including optoelectronics. researchgate.net

The electrostatic potential surface of such curved molecules is also a significant factor. In some systems, the concave side can possess a surprisingly negative electrostatic potential, making it complementary to electron-deficient substrates and suggesting that attractive receptor-substrate interactions are predominantly electrostatic in nature. nih.gov

Rational Design for Modulating Electronic Properties

The electronic properties of this compound can be precisely modulated through rational chemical modification. nih.govunist.ac.krchemrxiv.org This is a critical aspect for its application in organic electronics and optoelectronic devices. unist.ac.krnih.gov The introduction of various functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the band gap and influencing the material's conductivity and optical properties. unist.ac.krmdpi.com

Peripheral functionalization, achieved through reactions like electrophilic aromatic substitution, can extend the π-system of the polyarene. researchgate.netresearchgate.net This extension of conjugation is a common strategy to narrow the HOMO-LUMO gap and enhance charge carrier mobility. chemrxiv.org For instance, replacing carbon-carbon bonds with isoelectronic boron-nitrogen bonds is a technique used to precisely modulate electronic properties without significant structural alterations. unist.ac.kr Similarly, the fusion of thiophene (B33073) rings into polycyclic systems can influence molecular geometry, electronic configuration, and aromaticity, thereby modulating optoelectronic properties. mdpi.com

Computational methods, such as Density Functional Theory (DFT), play a crucial role in the rational design process. researchgate.nettandfonline.com These theoretical calculations allow for the prediction of how different substituents will affect the electronic structure, guiding the synthesis of derivatives with desired characteristics for applications in fields like organic electronics. unist.ac.krmdpi.com

Advanced Chemical Applications (Non-Biological/Non-Clinical)

The unique structural and electronic features of functionalized this compound derivatives have opened doors to a range of advanced chemical applications beyond the biological and clinical realms. These applications leverage the molecule's capacity for selective binding, its tunable electronic behavior, and its ability to form organized assemblies.

Potential in Ion Complexation and Sorption Phenomena (e.g., Anion/Cation Removal)

The tailored cavities and functional groups of this compound derivatives make them promising candidates for ion complexation and as sorbents for environmental remediation. tandfonline.comfrontiersin.org By introducing specific ligating groups, these molecules can be designed to selectively bind and remove target anions or cations from solutions. researchgate.nettandfonline.commedcraveonline.com

Theoretical studies using DFT have shown that by extending the arms of functional groups on the periphery of the this compound bowl, derivatives can be created with the proper size and flexibility to capture ionic contaminants. researchgate.nettandfonline.com For example, derivatives with –CH2NH2, –CH2OH, and –CH2SH arms have been computationally investigated for their ability to remove anions like Cl⁻ and S²⁻, and cations like Hg²⁺. researchgate.nettandfonline.com

The effectiveness of these derivatives is highly dependent on the nature of the functional group. An amine-containing derivative was found to be more effective at removing chloride ions, while an alcohol derivative showed higher efficacy for sulfide (B99878) ions. researchgate.nettandfonline.com A thiol derivative proved to be particularly effective in trapping mercury cations. tandfonline.com These findings highlight the potential of rationally designed this compound derivatives as selective sorbents for wastewater treatment and the removal of toxic ions. tandfonline.comresearchgate.net

| Derivative Functional Group | Target Ion | Predicted Removal Efficiency (%) | Equilibrium Constant (K) |

| Amine (-CH2NH2) | Cl⁻ | 99.52 | 43192 |

| Alcohol (-CH2OH) | Cl⁻ | 73.49 | 10 |

| Alcohol (-CH2OH) | S²⁻ | 99.79 | 218530 |

| Thiol (-CH2SH) | Hg²⁺ | 99.97 | 1.35 x 10⁷ |

| Data derived from theoretical DFT calculations. researchgate.nettandfonline.com |

Explorations in Materials Science and Optoelectronic Systems

The unique π-conjugated, bowl-shaped structure of this compound makes it a compelling building block for advanced materials with applications in optoelectronics. researchgate.netnih.gov The ability to functionalize both the rim and the interior of the bowl allows for the tuning of its electronic and self-assembly properties, which is crucial for creating materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.com

Peripheral functionalization can extend the π-system, leading to materials with enhanced charge transport properties. researchgate.net The host-guest chemistry of buckybowls with fullerenes, driven by concave-convex complementarity, has led to supramolecular materials with promising applications in optoelectronics. researchgate.net Furthermore, the rational design of coronene (B32277) derivatives, which share structural similarities with this compound, has been used to create materials for transparent organic photovoltaics. rsc.org

The introduction of specific functional groups can also influence the liquid crystalline properties of these molecules, enabling the formation of well-ordered mesophases that are beneficial for device performance. mdpi.com Computational screening and inverse materials design are increasingly being used to predict the properties of new derivatives and guide the synthesis of materials with optimized performance for specific optoelectronic applications. rsc.org

Role as Vesicles for Confined Chemical Reactions

The self-assembly of amphiphilic molecules into vesicles creates confined microenvironments that can alter the rates and outcomes of chemical reactions. nih.gov While the direct use of this compound itself as a primary component of vesicles for confined reactions is not extensively documented, the principles of using confined spaces, such as those offered by the concave surface of this compound or assemblies thereof, are relevant. beilstein-journals.orgnih.gov

The concept of using molecular-scale cavities as nanoreactors is well-established. nih.gov For example, the space confined between a silica (B1680970) bilayer and a metal substrate has been used as a nanoreactor for the water formation reaction, demonstrating that confinement can significantly alter reaction kinetics. nih.gov Similarly, polymerized vesicles have been used as microreactors to mimic membrane-bound enzymes. acs.org

The concave cavity of this compound provides a defined space that could potentially be exploited to host and influence chemical reactions. beilstein-journals.org By functionalizing the rim of the bowl with appropriate groups, it might be possible to create self-assembling structures that encapsulate reactants and act as nanoreactors, thereby controlling reaction pathways and product selectivity.

Future Research Trajectories and Unanswered Questions

Expansion of Synthetic Scope to Larger and Heteroatom-Incorporated Circumtrindene Analogues

A primary avenue for future research lies in the synthesis of larger this compound homologues and analogues containing heteroatoms. The preparation of this compound itself, often achieved through flash vacuum pyrolysis of precursors like 3,9,15-trichlorodecacyclene, represents a significant synthetic challenge. beilstein-journals.orgbeilstein-journals.orgnih.govmdpi.com Developing more efficient and scalable synthetic routes is crucial for advancing the field.

The incorporation of heteroatoms such as nitrogen, boron, oxygen, or sulfur into the this compound framework is a particularly compelling direction. rsc.orgrsc.org Heteroatom doping can significantly alter the electronic properties, reactivity, and potential applications of the resulting molecule. rsc.org For instance, replacing carbon atoms with heteroatoms can modulate the HOMO-LUMO gap, influencing the molecule's optical and electronic characteristics. rsc.orgresearchgate.net Computational studies have already begun to explore the properties of hypothetical heteroatom-substituted circumtrindenes, suggesting that these compounds could possess unique features. rsc.orgrsc.orgresearchgate.net For example, DFT calculations on this compound derivatives with XH (X = NH, O, S) groups on the peripheral five-membered rings have been performed. researchgate.nettandfonline.com These studies provide a theoretical foundation for synthesizing novel derivatives with tailored properties for applications in materials science and electronics. rsc.org

Furthermore, the synthesis of larger geodesic polyarenes, extending beyond the C36 framework of this compound, remains a formidable but highly desirable goal. Such molecules would represent even larger fragments of fullerenes and could exhibit even more pronounced curvature-induced properties. beilstein-journals.orgresearchgate.net

Deeper Exploration of Catalytic Applications and Mechanisms

The curved π-system of this compound imparts it with fullerene-like reactivity, making it a promising candidate for applications in catalysis. beilstein-journals.orggrafiati.comscience.govscience.govscience.gov Its interior carbon atoms are susceptible to reactions traditionally used for fullerene functionalization, such as the Bingel-Hirsch and Prato reactions. beilstein-journals.orgresearchgate.net This reactivity stems from the pyramidalization of the carbon atoms, which leads to a lower-lying LUMO that is susceptible to nucleophilic attack. beilstein-journals.org

Future research should focus on harnessing this reactivity for catalytic purposes. For example, this compound and its derivatives could serve as novel ligands for transition metal catalysts. The concave face of the bowl-shaped molecule could provide a unique coordination environment for a metal center, potentially leading to novel catalytic activity and selectivity. The synthesis of fluoranthene (B47539) derivatives has been achieved using gold(I) and gallium(III) catalysts in hydroarylation reactions, a process that could conceptually be influenced by ligands with unique steric and electronic properties like this compound. beilstein-journals.orgnih.gov

Moreover, the mechanism of reactions involving this compound warrants deeper investigation. While mechanisms for reactions like the Bingel-Hirsch cyclopropanation have been proposed, detailed kinetic and computational studies are needed to fully elucidate the reaction pathways. beilstein-journals.org Understanding these mechanisms is critical for designing more efficient and selective functionalization strategies and for developing new catalytic cycles.

Advanced Computational Methodologies for Predictive Design and Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has already proven to be an invaluable tool in understanding the structure and reactivity of this compound. beilstein-journals.orgrsc.orgresearchgate.netresearchgate.nettandfonline.comacs.orgdntb.gov.uatandfonline.comx-mol.netmdpi.com DFT calculations have been used to:

Predict the electrostatic potential and frontier molecular orbitals (HOMO and LUMO) of this compound, explaining its reactivity patterns. beilstein-journals.orgresearchgate.net

Investigate the stability and electronic properties of various this compound derivatives, including those with incorporated heteroatoms. researchgate.netresearchgate.nettandfonline.com

Model the interaction of this compound with other molecules and ions, such as in the formation of cation-π complexes. researchgate.net

Explore the energetics of reactions, such as the addition of an oxygen atom to the this compound framework. acs.org

Future computational work should focus on developing and applying more advanced methodologies to predict the properties and reactivity of new this compound-based systems with even greater accuracy. This includes the use of methods that can handle larger systems to model the assembly of this compound into supramolecular structures and nanosystems. ufc.bribict.br200.130.0

Predictive design will be crucial for guiding synthetic efforts. By computationally screening a wide range of potential this compound analogues, researchers can identify promising targets with desired electronic, optical, or catalytic properties before embarking on challenging and resource-intensive synthetic campaigns. Furthermore, advanced computational methods can provide deeper insights into reaction mechanisms, helping to elucidate transition states and reaction pathways for both functionalization reactions and potential catalytic cycles. rsc.orgacs.org The Activation Strain Model, for example, has been used to understand the reactivity of other polycyclic aromatic hydrocarbons and could be applied to this compound. acs.org

| Derivative | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Maximum Absorption Wavelength (λmax, nm) |

|---|---|---|---|---|

| This compound | - | - | - | 344 |

| Pyridine (B92270) and Furan (B31954) Ring Derivative | 5.061 | 9.007 | 2.667 | - |

| Pyrrole (B145914) Ring Derivative | - | 7.184 | - | 403 |

Integration of this compound Chemistry into Novel Supramolecular Architectures and Nanosystems

The unique bowl shape and extended π-system of this compound make it an attractive building block for the construction of novel supramolecular architectures and nanosystems. ufc.bribict.br200.130.0beilstein-journals.org The concave-convex topology allows for specific host-guest interactions and self-assembly processes.

Future research in this area could explore:

Host-Guest Chemistry: this compound has been shown to form cation-π complexes. researchgate.net A deeper understanding of these interactions could lead to the design of new receptors for specific ions or small molecules. The concave cavity of this compound provides a defined space for binding guest molecules, potentially leading to applications in sensing or molecular recognition.

Self-Assembly: The bowl-in-bowl stacking of this compound molecules is a known phenomenon. pageplace.de By chemically modifying the rim of the this compound bowl, it may be possible to control the self-assembly process to create well-defined nanostructures such as columns, sheets, or more complex architectures. This peripheral functionalization can be achieved through electrophilic aromatic substitution, a common reaction for planar polycyclic aromatic hydrocarbons. beilstein-journals.orggrafiati.comresearchgate.net

Nanosystems and Materials: The integration of this compound into larger systems, such as polymers or frameworks, could lead to new materials with interesting electronic and optical properties. ufc.bribict.br200.130.0 For example, this compound-containing polymers might exhibit unique charge transport properties, making them suitable for applications in organic electronics. Theoretical studies have already explored the potential of this compound and its derivatives for applications such as hydrogen storage when decorated with lithium ions. dntb.gov.ua

Q & A

Q. Q1. What are the foundational methodologies for synthesizing Circumtrindene, and how can experimental reproducibility be ensured?

Answer: Synthesis of this compound requires rigorous adherence to protocols, including precise stoichiometric ratios, controlled reaction conditions (e.g., temperature, catalysts), and purification steps. To ensure reproducibility:

- Document all experimental parameters (e.g., solvent purity, reaction time) in detail .

- Include characterization data (e.g., NMR, XRD) for intermediates and final products, cross-referenced with prior studies .

- Validate results through independent replication by collaborating labs, addressing deviations with systematic error analysis .

Q. Q2. How should researchers design initial studies to characterize this compound’s physicochemical properties?

Answer:

- Step 1: Define measurable variables (e.g., solubility, thermal stability) aligned with research objectives .

- Step 2: Use complementary techniques (spectroscopy, chromatography) to triangulate data .

- Step 3: Establish baseline metrics by comparing with structurally analogous compounds .

- Step 4: Publish raw datasets and analytical protocols to facilitate peer validation .

Advanced Research Questions

Q. Q3. How can computational modeling frameworks optimize this compound’s synthesis pathways?

Answer:

Q. Q4. What strategies resolve contradictions in this compound’s reported bioactivity data across studies?

Answer:

- Data Triangulation: Re-analyze conflicting datasets using unified statistical frameworks (e.g., meta-analysis) to isolate variables like assay conditions or sample purity .

- Hypothesis Testing: Formulate competing hypotheses (e.g., "Bioactivity varies due to stereochemical impurities") and test via controlled experiments .

- Contextual Reporting: Disclose methodological divergences (e.g., cell lines used, dosage ranges) in publications to clarify discrepancies .

Q. Q5. How can multi-disciplinary approaches enhance this compound’s application in material science?

Answer:

- Framework: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design collaborative studies .

- Integration:

- Combine synthetic chemistry with materials testing (e.g., tensile strength assays) to evaluate structural-performance relationships .

- Partner with computational labs to model this compound’s polymerizability or electronic properties .

- Address ethical considerations (e.g., environmental impact of synthesis byproducts) early in experimental design .

Methodological Guidance

Q6. What frameworks guide the formulation of high-impact research questions for this compound studies?

Answer:

- PICO Framework: Define Population (e.g., "this compound derivatives"), Intervention (e.g., "doping with transition metals"), Comparison (e.g., "untreated analogs"), and Outcomes (e.g., "conductivity metrics") .

- FINER Criteria: Ensure questions are Feasible (resource-aware), Interesting (theoretically novel), Novel (unexplored in literature), Ethical, and Relevant (addressing material science gaps) .

- Iterative Refinement: Use pilot studies to narrow broad questions (e.g., "How does this compound interact with lipid membranes?") into testable hypotheses .

Q. Q7. How should researchers structure literature reviews to identify gaps in this compound research?

Answer:

- Systematic Review Protocol:

- Search databases (e.g., SciFinder, PubMed) using controlled vocabularies (e.g., "this compound AND synthesis NOT industrial") .

- Categorize findings into thematic clusters (e.g., synthesis, applications, toxicity) using bibliometric tools .

- Highlight methodological limitations in prior studies (e.g., lack of long-term stability data) to justify new research directions .

Data Analysis & Reporting

Q. Q8. What statistical methods are recommended for analyzing this compound’s structure-activity relationships?

Answer:

- Multivariate Analysis: Use principal component analysis (PCA) to reduce dimensionality in datasets (e.g., correlating substituent groups with reactivity) .

- Regression Models: Apply linear/logistic regression to quantify predictive relationships (e.g., "Side-chain length vs. catalytic efficiency") .

- Open Science Practices: Share code repositories (e.g., GitHub) for transparency in data processing .

Q. Q9. How can researchers address non-reproducible results in this compound experiments?

Answer:

- Root-Cause Analysis: Audit lab protocols for variability (e.g., humidity during crystallization) using Ishikawa diagrams .

- Pre-registration: Document hypotheses and methods before experimentation to reduce bias .